

Half-life of the Thorium-229m isomeric state

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Compound of Interest

Compound Name: *Thorium-229*

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An In-depth Technical Guide on the Half-life of the **Thorium-229m** Isomeric State

Introduction

The **Thorium-229** nucleus possesses a unique feature that sets it apart in the entire landscape of known isotopes: an isomeric first excited state, denoted as **Thorium-229m** (229mTh), with an exceptionally low excitation energy.^[1] This energy, now measured with high precision to be approximately 8.338 eV, is orders of magnitude lower than typical nuclear excitations and falls within the vacuum ultraviolet (VUV) range, making it accessible to laser technology.^[2] This remarkable property has positioned 229mTh as the leading candidate for the development of a nuclear optical clock, which could surpass the accuracy of current atomic clocks by an order of magnitude.^{[3][4]}

A nuclear clock would be less susceptible to external perturbations like electric and magnetic fields, which affect the electron shells used in atomic clocks.^[3] Such a device would not only revolutionize timekeeping but also open new avenues for fundamental physics research, including tests for the time variation of fundamental constants and the search for dark matter.^[5]

A critical parameter for the development of a nuclear clock and for understanding the fundamental physics of this isomer is its half-life. The half-life of 229mTh is not a single, fixed value; it is dramatically dependent on the atom's electronic environment. This guide provides a comprehensive overview of the measured and theoretical half-life values of 229mTh, details the experimental protocols used for these measurements, and visualizes the key processes involved.

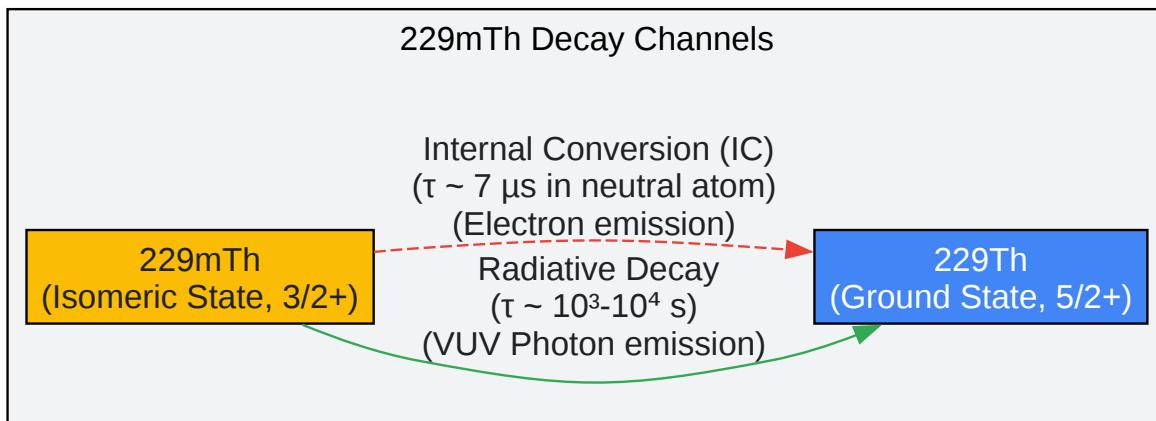
Data Presentation: Half-life of ^{229}mTh

The half-life of the **Thorium-229** isomer is contingent on its decay channel, which is in turn dictated by its atomic or chemical environment. The primary decay channels are radiative decay (photon emission) and internal conversion (energy transfer to an electron).

Environment/Decay Channel	Half-life Value	Measurement Type	Reference
Neutral ^{229}Th Atom (Internal Conversion)	$7 \pm 1 \text{ }\mu\text{s}$	Experimental	[6][7]
^{229}mTh embedded in MgF_2 Crystal (Radiative Decay)	$670 \pm 102 \text{ s (}11.2 \pm 1.7 \text{ min)}$	Experimental	[2][8]
^{229}mTh embedded in MgF_2 Crystal (Radiative Decay)	$16.1 \pm 2.5 \text{ min}$	Experimental	[5]
Charged ^{229}Th Ion (Radiative Decay)	$10^3 - 10^4 \text{ s}$	Theoretical Prediction	[9][10]
Charged ^{229}Th Ion (Radiative Decay)	$> 2000 \text{ s}$	Theoretical Estimate	[10]

Decay and Production Pathways

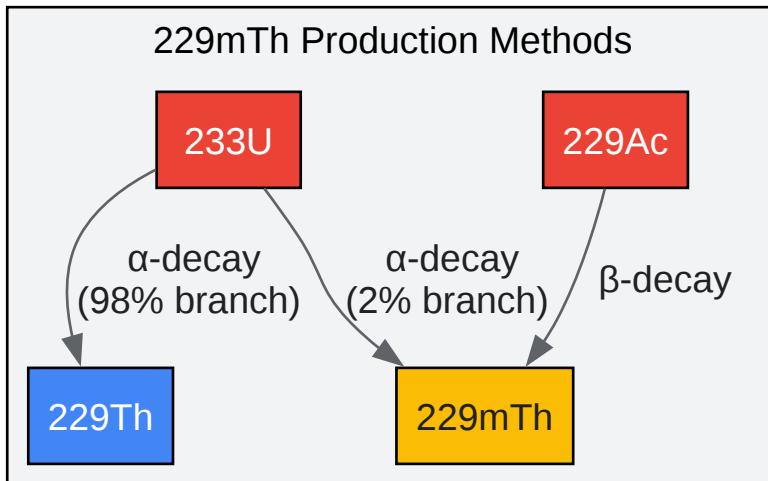
The decay of ^{229}mTh is dominated by two main processes, the probabilities of which depend on the availability of electrons that can participate in the internal conversion process.



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Caption: Decay pathways for the **Thorium-229m** isomer.

The isomer can be populated through the radioactive decay of other isotopes. The two primary methods used in experiments are the alpha decay of Uranium-233 and the beta decay of Actinium-229.



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Caption: Primary production pathways for the **Thorium-229m** isomer.

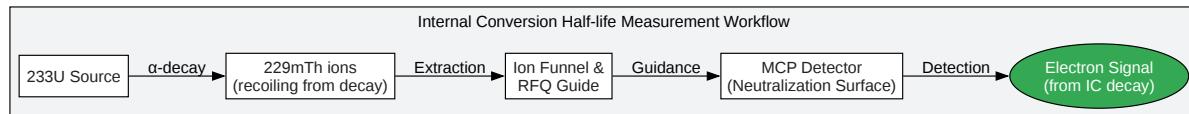
Experimental Protocols

Measurement of the Internal Conversion Half-life in Neutral ^{229}mTh

The first direct detection and half-life measurement of the isomer's decay was achieved by observing its internal conversion (IC) channel.^[1] In a neutral atom, the nuclear de-excitation energy is transferred to an orbital electron, which is then ejected from the atom. This process is much faster than radiative decay.

Methodology:

- **Isomer Production:** ^{229}mTh ions were produced via the alpha decay of a Uranium-233 source. A 2% decay branch populates the isomeric state.^[1]
- **Ion Guidance and Neutralization:** The resulting ^{229}mTh ions (in a charged state) were extracted and guided through a radio-frequency quadrupole structure. These ions were then directed onto a micro-channel plate (MCP) detector. Upon impact with the detector surface, the ions are neutralized.^[11]
- **Detection:** The decay of the isomer occurs almost instantaneously after the atom is neutralized. The rapid internal conversion process results in the emission of a low-energy electron, which triggers a detectable signal in the MCP.
- **Half-life Determination:** By measuring the time-of-flight of the ions from the source to the detector and observing the decay signal upon neutralization, the half-life of the IC process in the neutral atom was determined to be $7 \pm 1 \mu\text{s}$.^{[6][7]}



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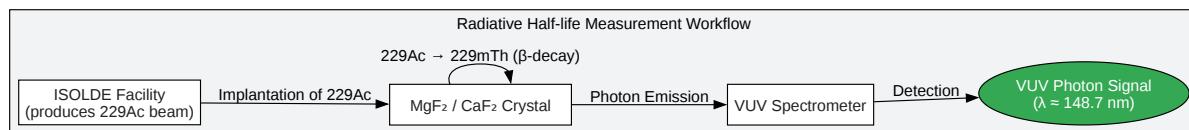
Caption: Experimental workflow for internal conversion half-life measurement.

Measurement of the Radiative Half-life in a Crystal Matrix

Observing the much slower radiative decay required suppressing the dominant internal conversion channel. This was achieved by embedding the ^{229}mTh isomer into a large-bandgap crystal, effectively locking the valence electrons and making them unavailable for internal conversion.

Methodology:

- Isomer Production: The experiment utilized the beta decay of Actinium-229 (^{229}Ac). A beam of radioactive ^{229}Ac ions was produced at the ISOLDE facility at CERN.[5]
- Implantation: This beam was implanted at low energy into VUV-transparent crystals, specifically Magnesium Fluoride (MgF_2) and Calcium Fluoride (CaF_2).[2][8] The subsequent in-situ beta decay of ^{229}Ac populated the ^{229}mTh isomeric state within the crystal lattice.
- Detection: The radiative decay of the embedded isomers, resulting in the emission of a VUV photon, was observed. The light emitted from the crystal was collected and analyzed by a VUV spectrometer to confirm the photon energy.[2]
- Half-life Determination: The number of emitted photons was measured as a function of time after the implantation of the ^{229}Ac beam was stopped. The exponential decay of the photon signal corresponds to the half-life of the isomer within the crystal. This measurement yielded a half-life of 670 ± 102 seconds for ^{229}mTh in MgF_2 .[2][8]

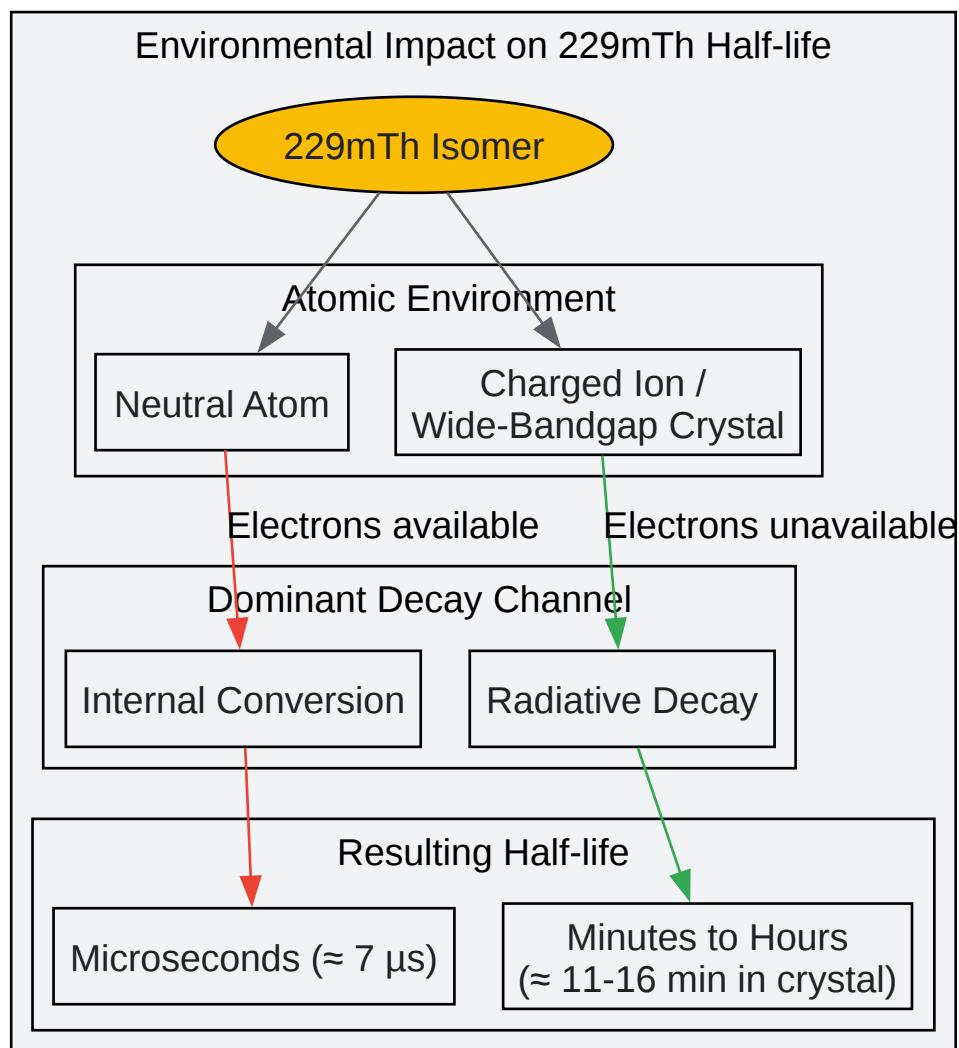


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Caption: Experimental workflow for radiative half-life measurement in a crystal.

Logical Relationships: Environment and Half-life

The dramatic difference in the observed half-life is a direct consequence of the isomer's environment. The availability of electrons for the internal conversion process is the critical factor that determines the dominant decay channel and, consequently, the lifetime.



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Caption: Relationship between atomic environment, decay channel, and half-life.

Conclusion

The half-life of the **Thorium-229m** isomer is a multifaceted property, spanning nine orders of magnitude from microseconds to hours, depending entirely on its electronic environment. The experimental verification of both the rapid internal conversion decay in neutral atoms and the much slower radiative decay in crystal environments has been a crucial step forward. These measurements not only provide fundamental nuclear data but also pave the way for the realization of a solid-state nuclear clock.^[5] Future research will focus on measuring the radiative lifetime in trapped, highly charged ions and on the direct laser excitation of the nuclear transition, moving ever closer to harnessing this unique nuclear system for next-generation timekeeping and fundamental science.^{[10][12]}

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